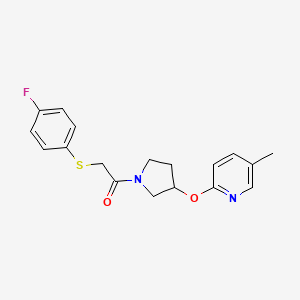

2-((4-Fluorophenyl)thio)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves multistep reactions, starting from basic precursors to the final compound through intermediates. For example, the synthesis of 2-(benzo[b]thiophene-3-yl)pyrroles and related BODIPY fluorophores demonstrates the complexity and creativity in synthesizing compounds with specific functional groups and optical properties (Schmidt et al., 2009).

Molecular Structure Analysis

The molecular structure of such compounds is confirmed through various spectroscopic techniques including FTIR, NMR (1H and 13C), and mass spectrometry, often complemented by X-ray crystallography for detailed structural insights. The DFT (Density Functional Theory) calculations provide a deeper understanding of the molecular geometry, electronic structure, and the potential energy surface (Huang et al., 2021).

Chemical Reactions and Properties

Chemical reactions include but are not limited to substitution reactions, cycloadditions, and reactions leading to the formation of heterocyclic compounds. The reactivity of such compounds often depends on the presence of functional groups, their electronic properties, and the overall molecular architecture. Studies on similar molecules highlight the reactivity towards different chemical reagents and conditions, leading to a variety of products with potential biological activities (Attaby et al., 2006).

Scientific Research Applications

Synthesis and Characterization

Chemical Reactions and Applications

The compound and its derivatives are involved in various chemical reactions, leading to the synthesis of new compounds with potential applications in medicinal chemistry and materials science. For example, the unexpected reaction of 1-(4-fluorophenyl)-2-(4-pyridyl)ethanone 2 with 3-aminopyrazole demonstrates the compound's versatility in synthesizing pyrazolo[3,4-b]pyridines and other bicyclic systems. This reaction's three-component nature is suitable for preparing combinatorial libraries, indicating its importance in drug discovery and chemical synthesis (C. Almansa et al., 2008).

Electromagnetic Properties

The electromagnetic properties of compounds related to "2-((4-Fluorophenyl)thio)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone" are of interest in the development of conducting polymers and electrochromic devices. For instance, a copolymer synthesized from 1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole with 3,4-ethylene dioxythiophene exhibited unique electrochromic properties, demonstrating the compound's application in creating devices with multiple color changes and fast switching times (Özlem Türkarslan et al., 2007).

Antiviral Activity

The antiviral activity of derivatives of "2-((4-Fluorophenyl)thio)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone" has been explored, with compounds showing potential against various viral infections. For example, 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone and its derivatives were synthesized and evaluated for their cytotoxicity, anti-HSV1, and anti-HAV-MBB activity, indicating the compound's relevance in developing new antiviral agents (F. Attaby et al., 2006).

properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-1-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O2S/c1-13-2-7-17(20-10-13)23-15-8-9-21(11-15)18(22)12-24-16-5-3-14(19)4-6-16/h2-7,10,15H,8-9,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOMCVPAIJOMGCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)OC2CCN(C2)C(=O)CSC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-Fluorophenyl)thio)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Hydroxymethyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylic acid](/img/structure/B2495793.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2495799.png)

![3-[(S)-amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/no-structure.png)

![2-[2,5-dioxo-4-(2-thienyl)-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl]-N-propylacetamide](/img/structure/B2495801.png)

![9-isopentyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2495804.png)

![5-[1-(5-chloro-2-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2495806.png)